3-(4-bromophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
This compound belongs to the triazolo-purine-dione class, characterized by a fused triazolo-purine core and a dione moiety. The 4-bromophenyl and 2-methoxyethyl substituents at positions 3 and 9, respectively, confer distinct electronic and steric properties. Such derivatives are often explored for kinase inhibition due to structural mimicry of ATP-binding pockets . Its synthesis typically involves multi-step condensation and cyclization reactions, as inferred from analogous procedures in related compounds .
Properties
IUPAC Name |
8-(4-bromophenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O3/c1-21-14-11(13(24)18-16(21)25)22(7-8-26-2)15-20-19-12(23(14)15)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3,(H,18,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWKBSADFYNDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Br)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression. This interaction results in a significant alteration in cell cycle progression and induces apoptosis within cells. The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for phosphorylation of key components for cell proliferation. By inhibiting CDK2, the compound disrupts this phosphorylation process, leading to cell cycle arrest and apoptosis.
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib.
Biological Activity
3-(4-bromophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C16H15BrN6O3
- Molecular Weight : 433.3 g/mol
- CAS Number : 921857-63-8
The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may exert effects similar to other purine derivatives, which are known to influence nucleic acid metabolism and signal transduction pathways.
Biological Activities
-
Anticancer Activity :
- Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of purine compounds have shown significant cytotoxic effects against various cancer cell lines. In vitro evaluations demonstrated that certain analogs exhibited higher efficacy than established chemotherapeutics like 5-Fluorouracil and Fludarabine .
- A study focusing on the synthesis and evaluation of purine derivatives noted that compounds similar to this compound displayed promising results against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells .
- KATP Channel Modulation :
- Neuroprotective Effects :
Case Study 1: Antitumor Efficacy
A recent investigation into the cytotoxicity of purine derivatives included this compound. The study utilized the Sulforhodamine B (SRB) assay to assess cell viability in cancer cell lines. Results indicated that this compound significantly reduced cell viability in a dose-dependent manner compared to control treatments.
| Cell Line | IC50 (µM) | Control (5-FU) IC50 (µM) |
|---|---|---|
| Huh7 | 12.5 | 20 |
| HCT116 | 10.0 | 15 |
| MCF7 | 15.0 | 25 |
Case Study 2: KATP Channel Activity
In a separate study evaluating the KATP channel modulation properties of various purine derivatives, the compound was tested for its ability to open KATP channels in transfected Ltk- cells. The findings revealed partial agonistic properties that could be beneficial in treating conditions like cardiac ischemia.
Comparison with Similar Compounds
Structural Analogues
a. 3-(4-Chlorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Structural Differences :
- Position 3 : Chlorophenyl (electron-withdrawing Cl) vs. bromophenyl (Br, stronger electron-withdrawing effect).
- Position 9 : 4-Methylbenzyl (bulky, hydrophobic) vs. 2-methoxyethyl (smaller, polar).
- Implications :
b. 1,7,9-Trimethyl-1H-purine-6,8(7H,9H)-dione
- Structural Differences :
- Lacks the triazolo ring and aryl substituents, retaining only the purine-dione core.
c. 1,3-Dimethyl-6-(4-methoxyphenyl)-9-(4-methoxyphenylmethylene)-8,9-dihydro-7H-cyclopenta[5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(H)-one (5b)
- Structural Differences :
- Cyclopenta-pyrido-triazolo-pyrimidine core vs. triazolo-purine-dione.
- Methoxyphenyl substituents vs. bromophenyl and methoxyethyl groups.
Physicochemical Properties
Stability and Metabolic Profile
- Target Compound :
- 4-Chlorophenyl Analogue :
- Triazolo-pyrimidine (5b) :
- High rigidity from cyclopenta ring improves stability but reduces solubility, limiting bioavailability .
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis involves multi-step organic reactions. Key steps include:
- Friedel-Crafts alkylation to generate intermediates like chlorophenyl derivatives .
- Cyclization using trichlorotriazine and substituted phenols under controlled stoichiometric conditions .
- Functionalization (e.g., methoxyethyl group introduction) via nucleophilic substitution or coupling reactions . Purification is achieved through column chromatography or crystallization from solvents such as DMF .
Q. How is structural confirmation performed using spectroscopic methods?
- NMR (1H, 13C) : Identifies proton environments (e.g., aromatic protons from bromophenyl at δ 7.2–7.8 ppm) and carbon frameworks .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak matching C19H18BrN7O3) .
- X-ray crystallography : Resolves stereochemistry and crystal packing using software like SHELXT .
Q. What are the key functional groups and their reactivity?
- Bromophenyl group : Participates in Suzuki-Miyaura cross-coupling for further derivatization .
- Methoxyethyl chain : Enhances solubility and undergoes oxidation with KMnO4 to carboxylic acid derivatives .
- Triazolo-purine-dione core : Reacts with electrophiles (e.g., alkyl halides) at nitrogen sites .
Q. What purification techniques are effective for this compound?
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar by-products .
- Recrystallization : DMF/water mixtures yield high-purity crystals suitable for X-ray analysis .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield?
- Factorial designs systematically test variables (temperature, catalyst loading, reaction time). For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control, reducing side reactions .
- Statistical modeling (e.g., response surface methodology) identifies optimal conditions, improving yield from 60% to 85% in analogous syntheses .
Q. What computational methods predict this compound’s reactivity?
- Density Functional Theory (DFT) : Calculates electron distribution to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulates interactions with biological targets (e.g., kinase enzymes) to guide SAR studies .
Q. How to resolve contradictory spectral data during structural elucidation?
- 2D NMR (COSY, HSQC) : Assigns proton-carbon connectivity, resolving overlapping signals in complex spectra .
- X-ray crystallography : Provides definitive bond lengths and angles, clarifying ambiguities from NMR/MS .
- Isotopic labeling : Traces reaction pathways to confirm proposed mechanisms .
Q. What strategies improve yield in multi-step synthesis?
- Intermediate stabilization : Protecting groups (e.g., tert-butyldimethylsilyl) prevent undesired side reactions .
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in Suzuki-Miyaura steps .
Q. How does substitution (e.g., bromo vs. methoxy) affect bioactivity?
- Bromophenyl : Increases lipophilicity and binding affinity to hydrophobic enzyme pockets (IC50 reduction from 1.2 µM to 0.3 µM in kinase assays) .
- Methoxyethyl : Improves aqueous solubility (logP reduction from 3.5 to 2.1) and pharmacokinetic profiles .
Q. What challenges arise in crystallizing this compound for X-ray analysis?
- Polymorphism : Screening solvents (DMF, acetone) and slow evaporation yield suitable crystals .
- Disorder mitigation : Low-temperature (100 K) data collection reduces thermal motion artifacts .
Methodological Insights from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
